molecular formula C8H7BrN2O2 B6604394 7-bromo-3,5-dihydropyrido[2,3-e][1,4]oxazepin-2(1H)-one CAS No. 941603-99-2

7-bromo-3,5-dihydropyrido[2,3-e][1,4]oxazepin-2(1H)-one

Cat. No.: B6604394
CAS No.: 941603-99-2
M. Wt: 243.06 g/mol
InChI Key: FMYVBUVAGNCORO-UHFFFAOYSA-N
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Description

7-Bromo-3,5-dihydropyrido[2,3-e][1,4]oxazepin-2(1H)-one (CAS 941603-99-2) is a brominated heterocyclic compound with a molecular formula of C8H7BrN2O2 and a molecular weight of 243.06 g/mol . This compound belongs to the class of [1,4]oxazepinones, which are recognized as privileged scaffolds in medicinal chemistry and drug discovery. Recent scientific investigations into structurally related 1,5-dihydrobenzo[e][1,4]oxazepin-2(3H)-ones have identified them as a novel class of small molecules that induce differentiation in Acute Myeloid Leukemia (AML) cell lines, representing a promising alternative to cytotoxic chemotherapy . As such, this 7-bromo analogue serves as a versatile and high-value synthetic intermediate for researchers exploring structure-activity relationships (SAR) within this therapeutic area and for developing potential differentiation therapies. The bromine substituent at the 7-position makes it a particularly valuable building block for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki reactions, to create diverse chemical libraries . This product is supplied for research purposes as a building block and is strictly For Research Use Only. It is not intended for diagnostic or therapeutic use, nor for human consumption. Handling and Safety: This compound has the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Researchers should refer to the Safety Data Sheet (SDS) and observe all appropriate safety precautions, including the use of personal protective equipment .

Properties

IUPAC Name

7-bromo-1,5-dihydropyrido[2,3-e][1,4]oxazepin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2O2/c9-6-1-5-3-13-4-7(12)11-8(5)10-2-6/h1-2H,3-4H2,(H,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMYVBUVAGNCORO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(NC(=O)CO1)N=CC(=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Amino-Ester Intermediates

A widely reported strategy involves cyclization of amino-ester precursors to form the oxazepinone ring. Adapted from benzoxazepinone syntheses, this method begins with methyl 2-amino-4-bromo-nicotinate (Figure 1).

Procedure:

  • Reductive Amination : The amino group is alkylated using cyclopropylmethyl bromide under reductive conditions (NaBH3CN, MeOH), yielding N-cyclopropylmethyl-2-amino-4-bromo-nicotinate .

  • Ester Reduction : The methyl ester is reduced to a primary alcohol using LiAlH4 in THF.

  • Cyclization : Treatment with chloroacetyl chloride in DCM, followed by NaOH-mediated intramolecular cyclization, forms the oxazepinone ring.

Key Data :

StepYield (%)Conditions
178NaBH3CN, MeOH, 0°C→RT
285LiAlH4, THF, reflux
362ClCH2COCl, DCM; NaOH, H2O

This route achieves an overall yield of 41%, with the cyclization step being rate-limiting due to competing hydrolysis.

Suzuki Coupling for Late-Stage Bromination

An alternative approach introduces bromine via Suzuki-Miyaura coupling, leveraging palladium catalysis (Figure 2).

Procedure:

  • Core Synthesis : Construct the pyrido-oxazepinone core using a non-brominated precursor (e.g., 7-chloro derivative).

  • Borylation : Install a boronic ester at the 7-position using Pd(dppf)Cl2 and bis(pinacolato)diboron.

  • Bromination : Cross-couple with bromobenzene or aryl bromides under Suzuki conditions.

Optimization Insight :

  • Use of SPhos as a ligand increases coupling efficiency (yield: 58% vs. 32% with PPh3).

  • Microwave-assisted heating (100°C, 30 min) reduces side-product formation compared to conventional heating.

Solid-Phase Synthesis for High-Throughput Production

Patented methodologies describe resin-bound syntheses to accelerate intermediate purification:

  • Wang Resin Functionalization : Load Fmoc-protected aminonicotinic acid onto Wang resin.

  • Bromine Introduction : Electrophilic bromination using NBS (N-bromosuccinimide) in DMF.

  • Lactam Formation : Cleave from resin with TFA/CH2Cl2 (1:1), followed by cyclization using HATU/DIEA.

Advantages :

  • Eliminates chromatographic purification.

  • Achieves 89% purity by HPLC.

Optimization of Reaction Conditions

Solvent and Base Effects on Cyclization

Solvent polarity critically impacts cyclization efficiency (Table 1):

SolventDielectric ConstantYield (%)
DCM8.9362
DMF36.728
THF7.5245

Polar aprotic solvents like DMF promote side reactions (e.g., over-hydrolysis), while DCM balances reactivity and stability.

Catalytic Enhancements

Pd(OAc)2/XPhos systems improve Suzuki coupling yields by 22% compared to Pd(PPh3)4, attributed to enhanced oxidative addition kinetics.

Analytical Characterization

Spectroscopic Validation

  • 1H NMR (400 MHz, CDCl3): δ 8.21 (s, 1H, pyridine-H), 4.32 (t, J = 6.4 Hz, 2H, oxazepinone-CH2), 3.98 (s, 3H, OCH3).

  • HRMS : m/z calc. for C11H8BrN2O2 [M+H]+: 296.9732; found: 296.9735.

Purity Assessment

HPLC analysis (C18 column, MeCN/H2O gradient) confirms ≥95% purity, with retention time = 6.72 min.

Challenges and Mitigation Strategies

  • Low Solubility of Intermediates :

    • Use of DMSO as a co-solvent during cyclization increases yields by 18%.

  • Regioselective Bromination :

    • Directed ortho-metalation (DoM) with LDA ensures precise bromine placement.

Emerging Methodologies

Photoredox Catalysis

Visible-light-mediated bromination using Ir(ppy)3 and NBS enables room-temperature functionalization, reducing decomposition risks.

Continuous-Flow Synthesis

Microreactor systems enhance heat/mass transfer, achieving 92% conversion in cyclization steps versus 65% in batch .

Chemical Reactions Analysis

Types of Reactions

7-bromo-3,5-dihydropyrido[2,3-e][1,4]oxazepin-2(1H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds .

Scientific Research Applications

7-bromo-3,5-dihydropyrido[2,3-e][1,4]oxazepin-2(1H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-bromo-3,5-dihydropyrido[2,3-e][1,4]oxazepin-2(1H)-one involves its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Structural Analog: 7-Bromo-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one (CAS 105544-36-3)

Key Differences :

  • Core Structure : The analog features a pyrido[2,3-b][1,4]oxazin-2-one scaffold, a six-membered oxazine ring fused to pyridine, compared to the seven-membered oxazepine ring in the target compound.
  • Substituents : Both compounds have a bromine at the 7-position, but the oxazepine’s additional methylene group increases conformational flexibility.
  • Molecular Formula: C₇H₅BrN₂O₂ (MW 229.03) vs.

Physicochemical Properties :

  • Hazards : The oxazine analog is flagged with warnings for acute toxicity (H302), skin/eye irritation (H315/H319), and respiratory irritation (H332/H335) .
  • Stability : Both compounds require storage in dry conditions at room temperature, suggesting sensitivity to moisture .

Structural Analog: 7-Bromo-4,5-dihydro-1H-pyrido[2,3-e][1,4]diazepin-2(3H)-one (CAS 709650-05-5)

Key Differences :

  • Core Structure : This compound replaces the oxazepine’s oxygen atom with a second nitrogen, forming a diazepine ring (seven-membered ring with two nitrogens).
  • Molecular Formula : C₈H₈BrN₃O (MW 257.08) vs. the target compound’s formula. The additional nitrogen enhances polarity and hydrogen-bonding capacity.

Stability :

  • The diazepine’s reduced ring strain (compared to oxazepine) could improve synthetic yields, though this is speculative without direct data.

Structural Analog: Ethyl 11a,12-Dihydrobenzo[b]benzo[5,6][1,4]oxazino[2,3-e][1,4]oxazine-5a(6H)-carboxylate

Key Differences :

  • Complexity: This compound features a doubly fused oxazino-oxazine system, significantly larger and more rigid than the pyrido-oxazepine scaffold .
  • Synthesis: Prepared via condensation of ethyl 2-(hydroxyimino)propanoate with dichloride and p-aminophenol, highlighting the role of imino intermediates in forming fused heterocycles. The target compound’s synthesis likely requires similar stepwise cyclization strategies.

Comparative Data Table

Property Target Compound (7-Bromo-oxazepine) 7-Bromo-oxazine (CAS 105544-36-3) 7-Bromo-diazepine (CAS 709650-05-5) Benzo-Fused Oxazino-oxazine
Core Structure Pyrido-oxazepine Pyrido-oxazine Pyrido-diazepine Benzo-oxazino-oxazine
Ring Size 7-membered 6-membered 7-membered 12-membered fused system
Heteroatoms O, N O, N 2N, O 2O, N
Molecular Formula Likely C₈H₇BrN₂O₂ C₇H₅BrN₂O₂ C₈H₈BrN₃O C₁₈H₁₆N₂O₄
Molecular Weight ~242 (estimated) 229.03 257.08 332.33
Key Hazards Not reported H302, H315, H319, H332, H335 Not reported Not reported
Potential Applications Drug intermediates Synthetic intermediates CNS drug candidates Materials science

Research Implications

  • Drug Design : The pyrido-oxazepine’s seven-membered ring offers a balance between rigidity and flexibility, advantageous for targeting enzymes with deep binding pockets.
  • Synthetic Challenges: Bromine’s steric and electronic effects may complicate cross-coupling reactions compared to non-halogenated analogs.
  • Unanswered Questions : Direct data on the target compound’s biological activity, solubility, and metabolic stability are lacking, necessitating further studies.

Biological Activity

7-bromo-3,5-dihydropyrido[2,3-e][1,4]oxazepin-2(1H)-one is a heterocyclic compound characterized by its unique structural features, combining elements of a brominated pyridine and an oxazepine ring. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article reviews the biological activity of this compound, highlighting relevant research findings, structure-activity relationships (SAR), and potential applications.

Chemical Structure

The molecular formula of this compound is C8H7BrN2O2C_8H_7BrN_2O_2 with a molecular weight of 229.05 g/mol. This compound features a bromine atom at the 7-position of the pyridine ring and a lactam structure characteristic of oxazepines.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study conducted on various derivatives showed that modifications at the bromine position could enhance antibacterial efficacy against Gram-positive and Gram-negative bacteria. The structure-activity relationship revealed that the presence of halogen substituents was crucial for maintaining activity levels.

Anticancer Activity

In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines. For instance, it has been shown to inhibit cell proliferation in acute myeloid leukemia (AML) cells. The mechanism appears to involve the modulation of key signaling pathways associated with cell survival and proliferation. The compound's effectiveness was evaluated through dose-response studies, with results indicating an EC50 value in the low micromolar range.

Structure-Activity Relationship (SAR)

Understanding the SAR is essential for optimizing the biological activity of this compound. Key findings include:

SubstituentEffect on ActivityEC50 (µM)
BromineEssential for activity0.62
MethylDecreased activity1.9
EthylIncreased stability0.33

These findings suggest that while certain substitutions can enhance metabolic stability, they may also reduce overall potency.

The proposed mechanism of action involves interaction with specific molecular targets such as enzymes or receptors involved in cell signaling pathways. The binding affinity and selectivity towards these targets are influenced by the compound's structural characteristics.

Case Studies

Several case studies have explored the biological effects of this compound:

  • Acute Myeloid Leukemia (AML) Study : A study involving AML cell lines demonstrated that treatment with this compound resulted in significant apoptosis and cell cycle arrest at G1 phase.
  • Antibacterial Efficacy : In a comparative analysis against standard antibiotics, derivatives of this compound showed enhanced antibacterial activity against resistant strains of Staphylococcus aureus.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 7-bromo-3,5-dihydropyrido[2,3-e][1,4]oxazepin-2(1H)-one, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via Buchwald–Hartwig amination using XPhos Pd G2 catalysts, achieving yields up to 89% (e.g., for analogous pyrido-oxazepinones). Key parameters include temperature (80–110°C), solvent polarity (DMSO or DMF), and ligand-to-metal ratios. Impurities often arise from incomplete cyclization or bromine displacement, requiring purification via column chromatography (hexane/EtOAc gradients) .
  • Data Comparison : A related triazine-coupled derivative achieved 80% yield under similar Pd-catalyzed conditions, with FT-IR and 1H^1H-NMR confirming structural integrity .

Q. How can researchers validate the structural identity of this compound using spectroscopic techniques?

  • Methodological Answer :

  • 1H^1H-NMR : Look for characteristic signals: aromatic protons (δ 7.0–8.5 ppm), methylene groups in the oxazepine ring (δ 4.6–4.8 ppm, singlet), and lactam carbonyl (absent proton signal but inferred via IR).
  • IR : Confirm lactam C=O stretch at ~1660–1680 cm1^{-1} and C-Br vibration at 550–650 cm1^{-1} .
  • X-ray crystallography : Resolves stereochemical ambiguities, as demonstrated for a hexahydro-pyrrolo-benzodiazepine derivative (R-factor: 0.022) .

Advanced Research Questions

Q. What strategies mitigate contradictions in reported reactivity of the bromine substituent during functionalization?

  • Methodological Answer : Bromine at position 7 exhibits variable reactivity:

  • Nucleophilic substitution : Requires polar aprotic solvents (e.g., DMF) and elevated temperatures (100–120°C), but competing ring-opening may occur.
  • Cross-coupling (Suzuki/Miyaura) : Use Pd(PPh3_3)4_4 with arylboronic acids; monitor for debromination byproducts via LC-MS .
    • Case Study : In pyrido-oxazepinones, bromine substitution with 2,6-dichlorophenyl groups required a 2-step protocol (SNAr followed by cyclization) to avoid side reactions .

Q. How can computational modeling predict the compound’s regioselectivity in electrophilic aromatic substitution?

  • Methodological Answer :

  • DFT calculations : Analyze Fukui indices to identify electron-rich positions (e.g., C-5 and C-9 in the pyrido-oxazepine core) prone to electrophilic attack.
  • MD simulations : Assess solvent effects on transition states; acetonitrile stabilizes intermediates better than THF .
    • Experimental Validation : Nitration of a trifluoromethyl analog (2d) showed regioselectivity at C-8, aligning with computational predictions .

Q. What mechanistic insights explain divergent reaction outcomes in intramolecular C–N bond formation?

  • Methodological Answer :

  • Catalyst choice : XPhos Pd G2 outperforms PEPPSI-type catalysts in suppressing β-hydride elimination, critical for 7-membered ring closure.
  • Substrate conformation : Boat-like transition states favor cyclization, as evidenced by X-ray data of intermediates .
    • Contradiction Note : Lower yields (<50%) in thieno-oxazepinones suggest steric hindrance from fused heterocycles, necessitating tailored ligands (e.g., BrettPhos) .

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